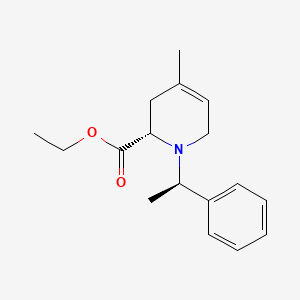

Desmethylemapunil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Desmethylemapunil is a synthetic organic compound belonging to the class of purinones.

Applications De Recherche Scientifique

Desmethylemapunil has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of desmethylemapunil typically involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides, aromatic, and saturated heterocycles. The process proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve the use of deep eutectic solvents (DESs) due to their green chemistry attributes, such as low volatility, chemical stability, and biocompatibility . DESs can be prepared by mixing eutectic solvents at room temperature and grinding them together until a clear liquid is formed .

Analyse Des Réactions Chimiques

Types of Reactions: Desmethylemapunil undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mécanisme D'action

Desmethylemapunil exerts its effects by acting as a selective agonist at the peripheral benzodiazepine receptor (TSPO) . This receptor is involved in the regulation of steroidogenesis, particularly the production of neuroactive steroids such as allopregnanolone in the brain . The activation of TSPO leads to various downstream effects, including modulation of mitochondrial function and regulation of cellular stress responses.

Comparaison Avec Des Composés Similaires

Emapunil: A closely related compound with similar anxiolytic properties.

Modafinil: Another compound that acts as a dopamine reuptake inhibitor and is used as a wakefulness-promoting agent.

Flmodafinil: A derivative of modafinil with improved potency.

Uniqueness: Desmethylemapunil is unique due to its specific interaction with the peripheral benzodiazepine receptor (TSPO), which distinguishes it from other compounds like modafinil and flmodafinil that primarily target dopamine reuptake .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Desmethylemapunil involves the conversion of 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid to Desmethylemapunil through a series of chemical reactions.", "Starting Materials": [ "2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Sodium carbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for 30 minutes.", "Step 3: Acidify the solution with hydrochloric acid to pH 2-3.", "Step 4: Add sodium chloride to the solution and extract with ethyl acetate.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent.", "Step 6: Dissolve the residue in water and add sodium nitrite.", "Step 7: Add sulfuric acid to the solution and stir for 30 minutes.", "Step 8: Add sodium bicarbonate to the solution and extract with ethyl acetate.", "Step 9: Dry the organic layer with sodium sulfate and evaporate the solvent.", "Step 10: Dissolve the residue in water and add sodium carbonate.", "Step 11: Extract the solution with ethyl acetate and dry the organic layer with sodium sulfate.", "Step 12: Evaporate the solvent to obtain Desmethylemapunil." ] } | |

Numéro CAS |

226953-50-0 |

Formule moléculaire |

C22H21N5O2 |

Poids moléculaire |

387.43 |

Pureté |

>98% |

Synonymes |

N-benzyl-N-ethyl-2-(8-oxo-2-phenyl-7H-purin-9(8H)-yl)ethanamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.